2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Characterization and Synthesis
- Structural Characterization : Isoindole-1,3-dione derivatives are subjects of structural characterization studies using NMR spectroscopy and other techniques, which help confirm their chemical structures and provide insights into their physical and chemical properties (Dioukhane et al., 2021).
- Synthesis Techniques : The synthesis of related compounds, such as 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, involves reactions between phthalimide and dibromopropane, followed by treatment with phenylpiperazine, illustrating a method that may be applicable or adaptable to the synthesis of the compound (Ghabbour & Qabeel, 2016).
Applications in Drug Development and Research
- Antimicrobial Activity : Certain isoindoline-1,3-dione derivatives exhibit antimicrobial activities, suggesting the potential for the development of new antimicrobial agents. The structure-activity relationship studies of these compounds can inform the design of derivatives with improved efficacy (Ghabbour & Qabeel, 2016).
- Molecular Docking and Computational Studies : Computational studies, including molecular docking and density functional theory (DFT) analyses, are employed to predict the interaction of these compounds with biological targets and to understand their electronic structures. This approach is crucial for rational drug design and optimization (Ghabbour & Qabeel, 2016).
Chemical and Physical Property Studies
- Photophysical Properties : Studies on the photophysical properties of novel phthalimide derivatives, including solvatochromic behavior and dipole moment estimations, provide insights into their chemical behaviors in different environments. These properties are essential for applications in material science and as fluorescent markers or probes in biological research (Akshaya et al., 2016).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The detailed analysis of crystal structures of arylpiperazine compounds through X-ray diffraction reveals intermolecular interactions, such as π-π interactions and halogen bonding. These studies are important for understanding the solid-state properties of these compounds and their potential applications in crystal engineering and design (Zhou et al., 2017).
Properties
IUPAC Name |
2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(27-16-14-26(15-17-27)19-6-2-1-3-7-19)18-10-12-20(13-11-18)28-24(30)21-8-4-5-9-22(21)25(28)31/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANKINSQQMKQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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